

Application Note: Quantification of (+)-4-Hydroxypropranolol in Human Plasma via LC-MS/MS

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Compound of Interest					
Compound Name:	(+)-4-Hydroxypropranolol				
Cat. No.:	B1626716	Get Quote			

This application note outlines a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **(+)-4-Hydroxypropranolol**, a primary active metabolite of propranolol, in human plasma. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the broader field of drug development. The protocols provided herein detail sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high selectivity and accuracy.

Introduction

(+)-4-Hydroxypropranolol is a significant metabolite of the widely used beta-blocker, propranolol. Accurate quantification of this metabolite in plasma is essential for understanding the parent drug's metabolism and its overall pharmacological effect. The LC-MS/MS method presented offers high sensitivity and specificity, overcoming the challenges associated with complex biological matrices. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to implementing this analytical method.

Experimental Protocols Sample Preparation

Two primary methods for plasma sample preparation are presented: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).



1.1. Protein Precipitation (PPT) Protocol[1][2]

This method is rapid and straightforward, suitable for high-throughput analysis.

- To 100 μL of human plasma in a microcentrifuge tube, add 20 μL of the internal standard (IS) working solution (e.g., Bisoprolol, 25 ng/mL) and 20 μL of methanol.[1]
- Add 300 μL of acetonitrile to precipitate the plasma proteins.[1][2]
- Vortex the mixture for 1 minute to ensure thorough mixing.[1]
- Centrifuge the tubes at 13,500 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube.
- Inject a 10 μL aliquot of the supernatant into the LC-MS/MS system.[1]
- 1.2. Solid-Phase Extraction (SPE) Protocol[3][4]

SPE offers cleaner extracts by removing more interfering matrix components.

- To 300 μL of human plasma, add the internal standard (e.g., 4-hydroxy propranolol-d7).[3][4]
- Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
- Load the plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
- Elute the analyte and internal standard with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject an aliquot into the LC-MS/MS system.



LC-MS/MS Analysis

2.1. Liquid Chromatography Conditions

HPLC System: Agilent 1290 Infinity or equivalent[5]

Column: Hypersil GOLD C18 (150 x 2.1 mm, 5 μm) or equivalent[1]

• Column Temperature: 40°C[1]

Mobile Phase A: 0.1% Formic acid in water[1]

Mobile Phase B: Acetonitrile[1]

Flow Rate: 0.3 mL/min[1]

Injection Volume: 10 μL[1]

Gradient Elution:

o 0-2 min: 70% B

o 2-6 min: 70% B

6-6.1 min: 10% B

6.1-9.5 min: 10% B[1]

2.2. Mass Spectrometry Conditions

Mass Spectrometer: Agilent 6495 Triple Quadrupole or equivalent[5]

• Ionization Mode: Positive Electrospray Ionization (ESI+)[1][3][4]

Detection Mode: Multiple Reaction Monitoring (MRM)[1]

MRM Transitions:

4-Hydroxypropranolol: Precursor Ion (m/z) 276 -> Product Ion (m/z) 116[5][6]



 Internal Standard (e.g., 4-hydroxy propranolol-d7): To be determined based on the specific IS used.

• Spray Voltage: 3500 V[6]

• Gas Temperature: 200°C[5]

• Dry Gas Flow: 12 L/min[5]

Data Presentation

The quantitative performance of the LC-MS/MS method is summarized in the tables below.

Table 1: Linearity and Sensitivity

Analyte	Linear Range (ng/mL)	LLOQ (ng/mL)	Correlation Coefficient (r²)	Reference
4- Hydroxyproprano IoI	0.2 - 100	0.2	> 0.99	[1][2]
4- Hydroxyproprano lol	0.20 - 25.00 (free)	0.20	> 0.99	[3][4]
4- Hydroxyproprano lol	1.00 - 360.00 (total)	1.00	> 0.99	[3][4]

Table 2: Accuracy and Precision



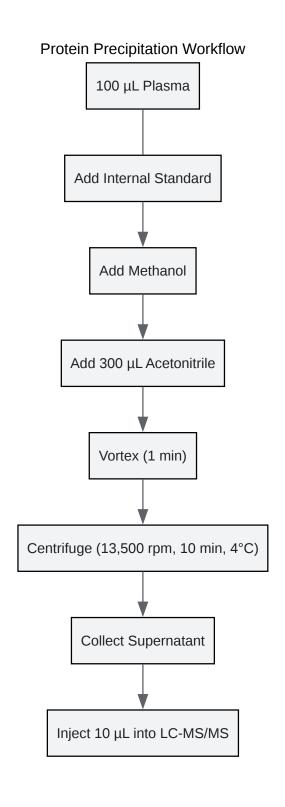
Analyte	QC Level	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)	Reference
4- Hydroxypropr anolol	Low, Mid, High	< 7.1	< 7.1	< 9.8 (RE)	[1]
4- Hydroxypropr anolol	Low, Mid, High	< 11.3	< 11.3	< 11	[3]

Table 3: Recovery and Matrix Effect

Analyte	Extraction Method	Recovery (%)	Matrix Effect (%)	Reference
4- Hydroxyproprano lol	Protein Precipitation	Not explicitly stated	Not explicitly stated	[1]
4- Hydroxyproprano lol	Solid-Phase Extraction	> 64	Not explicitly stated	[3][4]

Visualizations

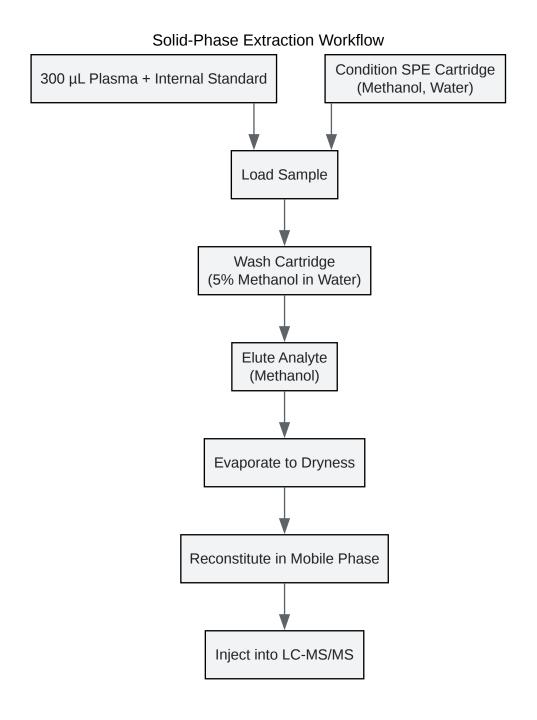




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Caption: Protein Precipitation Workflow for Sample Preparation.

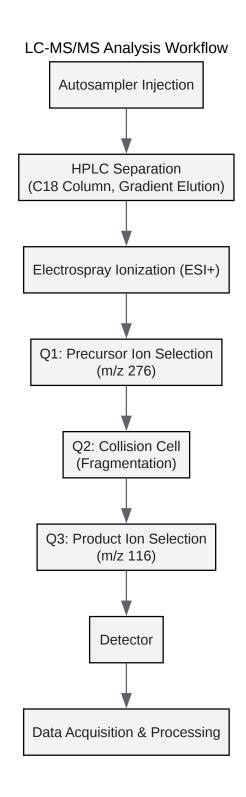




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Caption: Solid-Phase Extraction Workflow for Sample Preparation.





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Caption: LC-MS/MS Analysis Workflow.



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